4-溴-6-(4-溴苯基)嘧啶

描述

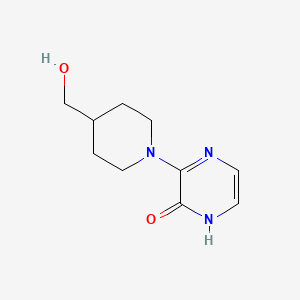

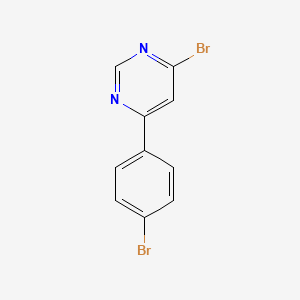

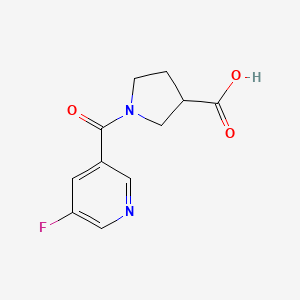

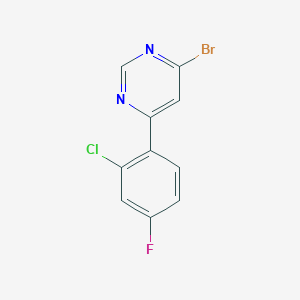

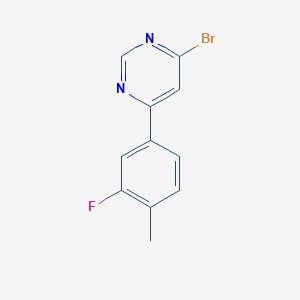

“4-Bromo-6-(4-bromophenyl)pyrimidine” is a chemical compound with the molecular formula C10H6Br2N2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of 4 (4’-bromophenyl)-6-substituted aryl-1-acetyl pyrimidine-2-thiol derivatives by heating chalcones with thiourea, in the presence of ethanolic potassium hydroxide, followed by treatment with acetyl chloride .Molecular Structure Analysis

The molecular structure of “4-Bromo-6-(4-bromophenyl)pyrimidine” can be analyzed using various spectroanalytical methods such as NMR and IR . The structure of the compound is confirmed by its physicochemical properties .科学研究应用

合成和中间体应用

4-溴-6-(4-溴苯基)嘧啶在各种合成途径中作为重要的中间体,用于创建复杂的分子结构。它在嘧啶衍生物的合成中发挥着至关重要的作用,这些衍生物在药物化学和材料科学中有广泛的应用。例如,其衍生物5-(4-溴苯基)-4,6-二氯嘧啶已被确定为制药和化学领域的关键中间体,包括合成具有潜在活性对抗各种疾病和病况的化合物(Hou et al., 2016)。

抗病毒和抗微生物应用

研究表明,4-溴-6-(4-溴苯基)嘧啶的衍生物,如5-取代的2,4-二氨基嘧啶,表现出显著的抗病毒活性。特别是,这些化合物已经证明对逆转录病毒具有疗效,包括人类免疫缺陷病毒(HIV),展示了它们作为抗逆转录病毒药物的潜力(Hocková等,2003)。此外,含嘧啶的席夫碱表现出良好的抗微生物和抗结核活性,突显了它们在对抗细菌感染和结核病中的潜力(Soni & Patel, 2017)。

材料科学和光电子学

在材料科学中,4-溴-6-(4-溴苯基)嘧啶的衍生物已被研究其氢键能力和分子静电势,这对于设计具有特定电子和光学性质的新材料至关重要(Traoré等,2017)。这项研究支持了新材料的开发,用于电子和光电子学中的应用,表明了这种化合物在各种科学应用中的多功能性。

生物活性

嘧啶衍生物的合成和生物评价也展示了4-溴-6-(4-溴苯基)嘧啶衍生物在生物活性材料领域的潜力。这些化合物已经被筛选用于各种生物活性,包括抗微生物、抗蠕虫和杀虫活性,展示了在医疗保健和农业中的广泛应用(Bamnela & Shrivastava, 2010)。

作用机制

Target of Action

It’s known that pyrimidine derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

4-Bromo-6-(4-bromophenyl)pyrimidine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium. The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation then occurs, with the organic group being transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 4-Bromo-6-(4-bromophenyl)pyrimidine is often involved, is a key biochemical pathway in the synthesis of various organic compounds . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and is crucial for the synthesis of a wide range of chemical compounds .

Result of Action

The primary result of the action of 4-Bromo-6-(4-bromophenyl)pyrimidine is the formation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, enabling the creation of a diverse range of chemical compounds with various properties and potential applications .

Action Environment

The efficacy and stability of 4-Bromo-6-(4-bromophenyl)pyrimidine, like other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, the Suzuki–Miyaura cross-coupling reaction typically requires a base and a palladium catalyst . The reaction conditions, including the choice of solvent and the temperature, can also significantly affect the reaction’s efficiency .

安全和危害

While specific safety and hazard information for “4-Bromo-6-(4-bromophenyl)pyrimidine” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity, prompting further study of their neuroprotective and anti-inflammatory activity . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .

属性

IUPAC Name |

4-bromo-6-(4-bromophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUUMDHSMQGVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Pentylamino)methyl]cyclobutan-1-ol](/img/structure/B1475521.png)

![3-{[(1-Hydroxycyclobutyl)methyl]amino}propane-1,2-diol](/img/structure/B1475530.png)

![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475535.png)

amine](/img/structure/B1475536.png)

amine](/img/structure/B1475537.png)